

Synthesis of 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde

Cat. No.: B008853

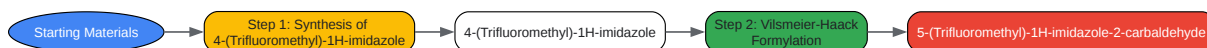
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde**, a valuable building block in medicinal chemistry and drug development. The document details a plausible synthetic pathway, experimental protocols, and relevant chemical data.

Synthetic Pathway Overview

The synthesis of **5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde** is most effectively achieved through a two-step process. This involves the initial synthesis of the core heterocyclic structure, 4-(trifluoromethyl)-1H-imidazole, followed by a regioselective formylation at the C2 position using the Vilsmeier-Haack reaction. The electron-withdrawing nature of the trifluoromethyl group at the C4 position directs the formylation to the C2 position of the imidazole ring.



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Caption: Proposed two-step synthetic pathway for **5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde**.

Experimental Protocols

Step 1: Synthesis of 4-(Trifluoromethyl)-1H-imidazole

While multiple routes to trifluoromethyl-substituted imidazoles exist, a common method involves the reaction of a trifluoromethylated precursor with an ammonia source. The following is a generalized protocol based on established chemical principles.

Materials:

- A suitable trifluoromethylated C3 synthon (e.g., 3,3-dibromo-1,1,1-trifluoroacetone)
- Formamide or another source of ammonia and the C2 carbon of the imidazole ring
- Solvent (e.g., high-boiling point ethers or amides)

Procedure:

- In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve the trifluoromethylated precursor in the chosen solvent.
- Add an excess of formamide to the solution.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude 4-(trifluoromethyl)-1H-imidazole by column chromatography on silica gel or by recrystallization.

Step 2: Vilsmeier-Haack Formylation of 4-(Trifluoromethyl)-1H-imidazole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems.^{[1][2][3]}

Materials:

- 4-(Trifluoromethyl)-1H-imidazole
- Phosphorus oxychloride (POCl_3) or oxalyl chloride
- N,N-Dimethylformamide (DMF)
- Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
- Sodium acetate or other mild base for workup

Procedure:

- In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide (DMF) in the chosen anhydrous solvent to 0 °C.
- Slowly add phosphorus oxychloride (POCl_3) dropwise to the cooled DMF solution while maintaining the temperature below 5 °C. This in situ generates the Vilsmeier reagent.
- Stir the mixture at 0 °C for 30-60 minutes.
- Add a solution of 4-(trifluoromethyl)-1H-imidazole in the anhydrous solvent to the freshly prepared Vilsmeier reagent at 0 °C.
- Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture in an ice bath.

- Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.
- Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude **5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde** by silica gel column chromatography.

Data Presentation

The following tables summarize key quantitative data for the starting material and the final product.

Table 1: Properties of 4-(Trifluoromethyl)-1H-imidazole

Property	Value
CAS Number	33468-69-8
Molecular Formula	C ₄ H ₃ F ₃ N ₂
Molecular Weight	136.08 g/mol
Appearance	Off-white to pale yellow solid
Purity	Typically >98%

Table 2: Properties of **5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde**

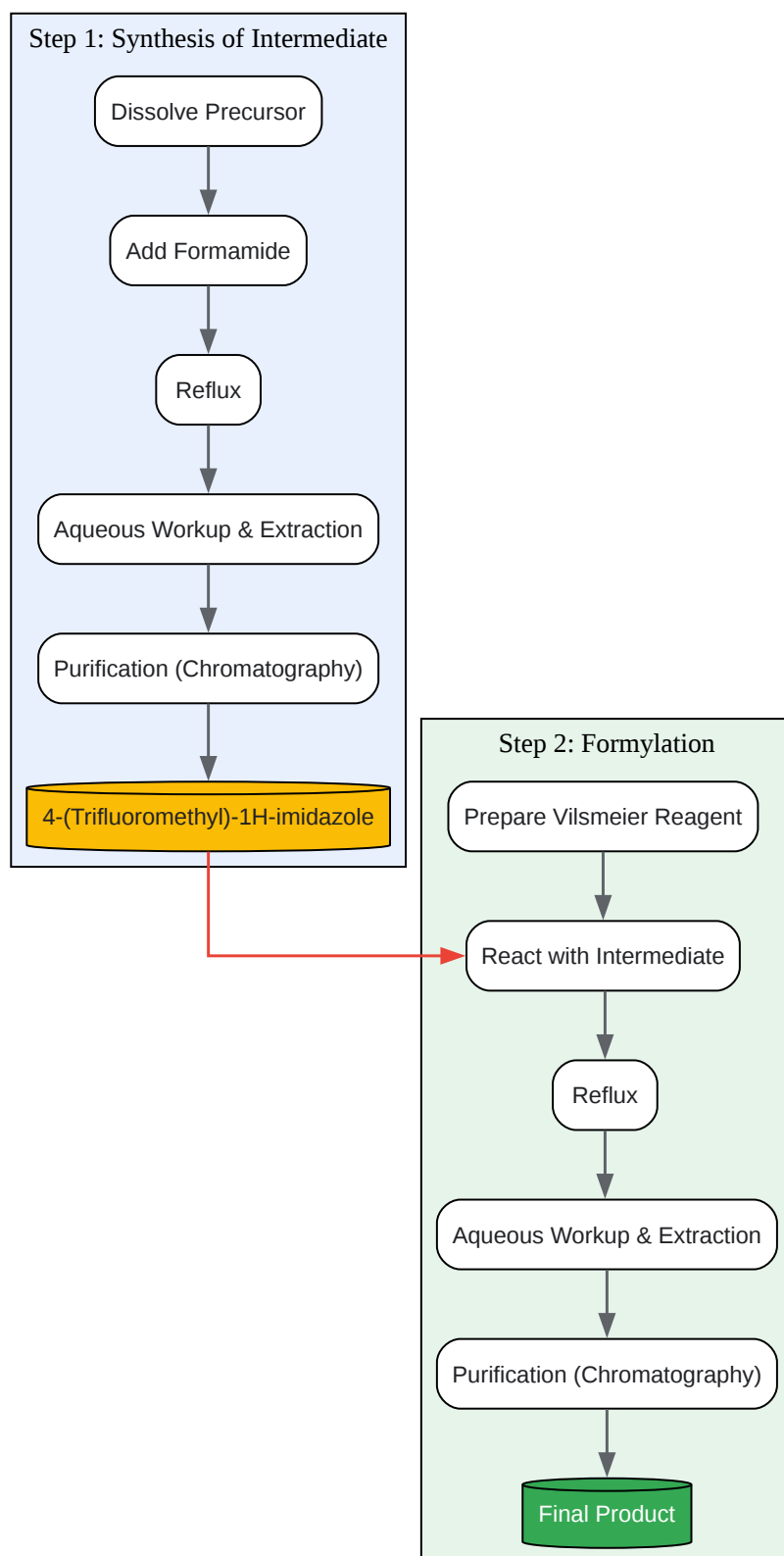
Property	Value
CAS Number	102808-02-6
Molecular Formula	C ₅ H ₃ F ₃ N ₂ O
Molecular Weight	164.09 g/mol
Appearance	Solid
Purity	Typically ≥95%
Storage Temperature	2-8°C under an inert atmosphere

Table 3: Spectroscopic Data for **5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde** (Predicted)

Spectroscopy	Expected Features
¹ H NMR	Aldehydic proton (singlet, ~9.5-10.5 ppm), Imidazole ring proton (singlet, ~7.5-8.5 ppm), N-H proton (broad singlet, variable)
¹³ C NMR	Aldehyde carbonyl carbon (~180-190 ppm), Imidazole ring carbons, Trifluoromethyl carbon (quartet, J≈270-280 Hz)
¹⁹ F NMR	Singlet for the CF ₃ group
IR (cm ⁻¹)	C=O stretch (aldehyde) ~1680-1700, N-H stretch ~3100-3300, C-F stretches ~1100-1300
Mass Spec (EI)	Molecular ion peak (M ⁺) at m/z 164

Experimental Workflow Visualization

The overall experimental workflow for the synthesis is depicted below.



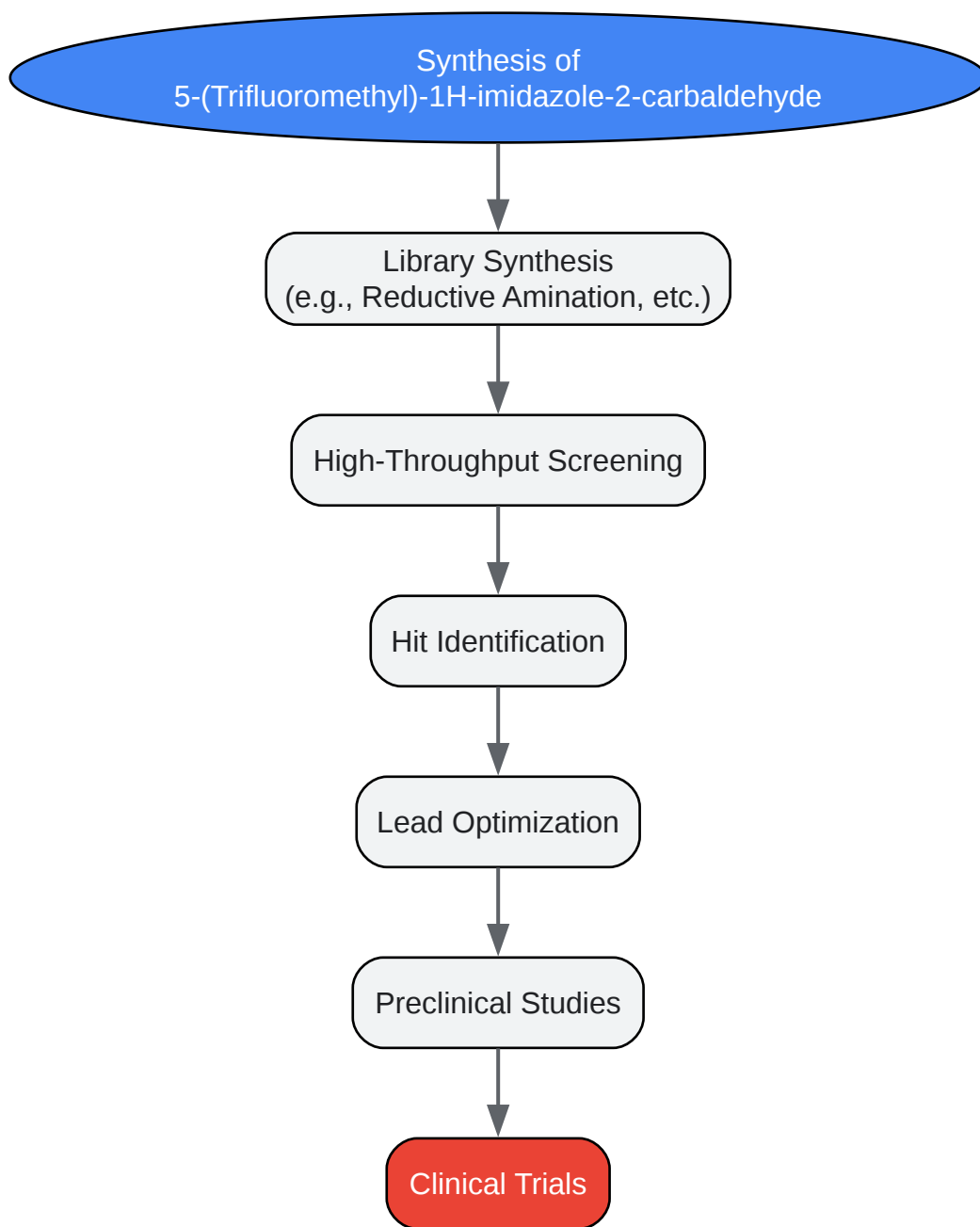
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Caption: Detailed experimental workflow for the two-step synthesis.

Applications in Drug Discovery

Imidazole derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs.[4][5][6] The introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and bioavailability.[7][8] **5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde** serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation. The aldehyde functionality allows for a variety of subsequent chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse chemical libraries for drug screening.

The logical workflow for utilizing this compound in a drug discovery program is outlined below.



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